DCAF

Description

Properties

IUPAC Name |

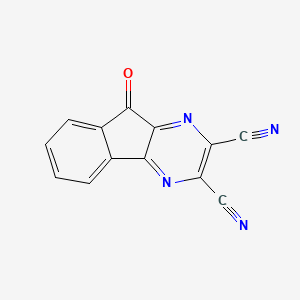

9-oxoindeno[1,2-b]pyrazine-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H4N4O/c14-5-9-10(6-15)17-12-11(16-9)7-3-1-2-4-8(7)13(12)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWWIHVYVDAXCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC(=C(N=C3C2=O)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303578 | |

| Record name | 9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40114-84-9 | |

| Record name | 40114-84-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Gatekeepers of Division: A Technical Guide to DCAF Proteins in Cell Cycle Regulation

For Immediate Release

[City, State] – December 20, 2025 – In the intricate and highly regulated process of cell division, a family of proteins known as DDB1-CUL4-associated factors (DCAFs) has emerged as critical gatekeepers, ensuring the timely and orderly progression through the cell cycle. As substrate receptors for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, DCAFs are responsible for identifying and targeting key cellular proteins for degradation, thereby controlling pivotal transitions in the cell cycle. This technical guide provides an in-depth exploration of the function of DCAF proteins in the cell cycle, tailored for researchers, scientists, and drug development professionals.

Introduction: The CRL4-DCAF Ubiquitin Ligase Machinery

The ubiquitin-proteasome system is the primary mechanism for controlled protein degradation in eukaryotic cells. Cullin-RING ligases (CRLs) represent the largest family of E3 ubiquitin ligases, responsible for recognizing a vast array of substrates. The CRL4 complex, a key member of this family, is composed of a cullin 4 (CUL4A or CUL4B) scaffold protein, a RING-box protein (RBX1), and an adaptor protein, DNA damage-binding protein 1 (DDB1). The specificity of the CRL4 complex is conferred by a diverse family of over 20 this compound proteins, which act as substrate receptors, binding to DDB1 and recruiting specific target proteins for ubiquitination and subsequent degradation by the 26S proteasome.[1] This modularity allows for the precise regulation of a multitude of cellular processes, with cell cycle control being a prominent function.

This compound Proteins: Orchestrating the Cell Cycle

Numerous this compound proteins have been implicated in the regulation of the cell cycle, each with specific substrates and functions at distinct phases. This section details the roles of several key DCAFs in cell cycle progression.

DCAF1 (VPRBP): A Multifaceted Regulator

DCAF1, also known as VprBP, is a versatile regulator involved in multiple phases of the cell cycle. Depletion of DCAF1 has been shown to cause an accumulation of cells in the S and G2 phases, indicating its role in S-phase progression and the G2/M transition.[2]

-

FoxM1 Regulation: CRL4-DCAF1 targets the transcription factor FoxM1 for ubiquitination and degradation. FoxM1 is a critical regulator of G2/M-specific gene expression, and its timely degradation is essential for proper mitotic entry and exit.

-

PLK4 Stability: The CRL4-DCAF1 complex also controls the levels of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication, in the G2 phase.[3] By targeting PLK4 for degradation, DCAF1 prevents premature centriole duplication and ensures genomic stability.

DCAF2 (CDT2): A Guardian of S-Phase Integrity

DCAF2, also known as CDT2, plays a crucial role in preventing DNA re-replication during the S phase. It targets several key proteins for degradation in a PCNA-dependent manner.

-

CDT1 Degradation: DCAF2 is a primary regulator of CDT1, a crucial component of the pre-replication complex. By targeting CDT1 for degradation during S phase and in response to DNA damage, DCAF2 ensures that DNA replication is initiated only once per cell cycle.

-

p21 Degradation: The cyclin-dependent kinase (CDK) inhibitor p21 is also a substrate of CRL4-DCAF2.[4] Degradation of p21 during S phase is necessary to allow for the full activation of CDKs required for DNA synthesis.

DCAF7: A Link to G2/M Checkpoint Control

Recent studies have implicated DCAF7 in the regulation of the G2/M checkpoint. Knockdown of DCAF7 leads to cell cycle arrest in the G2 phase.[5][6]

-

FOXO1 Signaling: DCAF7 knockdown results in the nuclear localization of the transcription factor FOXO1, which in turn promotes the expression of genes that inhibit G2 progression, such as GADD45A and CCNG2.[5]

DCAF11: Ensuring Timely S-Phase Exit

DCAF11 is essential for the proper transition from S phase to G2. It targets the Stem-loop binding protein (SLBP) for degradation at the end of S phase.[1]

-

SLBP Degradation: SLBP is a key factor in histone mRNA metabolism, and its levels are tightly regulated to coincide with DNA replication. The degradation of SLBP by CRL4-DCAF11 at the end of S phase is crucial for shutting down histone synthesis and allowing the cell to progress into G2.

DCAF13: A Regulator of the G1/S Transition

DCAF13 has been identified as a key regulator of the G1/S transition. Deletion of DCAF13 leads to a significant increase in the population of cells in the G1 phase and a decrease in the S phase population, indicating a role in promoting entry into S phase.[7][8]

-

PERP Degradation: CRL4-DCAF13 targets the p53 apoptosis effector related to PMP22 (PERP) for ubiquitination and proteasomal degradation.[8] PERP is a tumor suppressor that can induce cell cycle arrest, and its degradation by DCAF13 is thought to be a mechanism to promote cell proliferation.

Quantitative Data on this compound Function in the Cell Cycle

The following tables summarize quantitative data from studies investigating the impact of this compound protein modulation on cell cycle progression and substrate stability.

| This compound Protein | Substrate | Organism/Cell Line | Experimental Condition | Effect on Cell Cycle | Quantitative Data | Citation(s) |

| DCAF1 | Endogenous | U2OS | DCAF1 depletion (siRNA) | S and G2 phase accumulation | Increased proportion of cells in S and G2 phases. | [2] |

| DCAF7 | Endogenous | HepG2 | DCAF7 knockdown (siRNA) | G2 phase arrest | Significant increase in the percentage of cells in the G2 phase, comparable to Dinaciclib treatment. | [5][9] |

| DCAF13 | Endogenous | 4T1 and 4T07 (murine breast cancer) | DCAF13 deletion (CRISPR/Cas9) | G1/S phase arrest | Significantly increased number of cells in the G1 phase and a decreased fraction in the S phase. | [7] |

| This compound Protein | Substrate | Organism/Cell Line | Experimental Condition | Effect on Substrate | Quantitative Data | Citation(s) |

| DCAF1 | PLK4 | U2OS | DCAF1 depletion (siRNA) | Increased PLK4 protein levels | Significant increase in PLK4 protein levels. | [3] |

| DCAF11 | SLBP | HeLa | DCAF11 overexpression | Decreased SLBP protein levels | SLBP expression is inversely correlated with DCAF11 levels. | [1] |

| DCAF13 | PERP | Breast cancer cells | DCAF13 deletion | Increased PERP protein levels | Loss of DCAF13 resulted in accumulation of PERP protein. | [7][8] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental procedures is crucial for a comprehensive understanding of this compound protein function. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Signaling Pathways

Caption: this compound-mediated signaling pathways in cell cycle control.

Experimental Workflows

Caption: Key experimental workflows for studying this compound proteins.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound proteins and the cell cycle.

Cell Synchronization by Double Thymidine (B127349) Block

This protocol is used to synchronize cells at the G1/S boundary.

-

Plating: Plate cells at a density that will not exceed 50% confluency by the end of the experiment.

-

First Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 16-18 hours.

-

Release: Remove the thymidine-containing medium, wash the cells twice with pre-warmed phosphate-buffered saline (PBS), and add fresh, pre-warmed complete medium. Incubate for 9-10 hours.

-

Second Block: Add thymidine again to a final concentration of 2 mM. Incubate for 14-16 hours.

-

Final Release: Remove the thymidine-containing medium, wash the cells twice with pre-warmed PBS, and add fresh, pre-warmed complete medium. Cells are now synchronized at the G1/S border and will proceed synchronously through the cell cycle.[10][11]

Co-Immunoprecipitation (Co-IP)

This protocol is used to investigate protein-protein interactions.

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the bait protein (e.g., a specific this compound) overnight at 4°C with gentle rotation.

-

Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against the bait and putative interacting proteins.[12][13]

In Vivo Ubiquitination Assay

This protocol is used to detect the ubiquitination of a specific protein within cells.

-

Transfection: Transfect cells with a plasmid encoding hemagglutinin (HA)-tagged ubiquitin.

-

Proteasome Inhibition: Treat the cells with a proteasome inhibitor, such as MG132 (10-20 µM), for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.

-

Cell Lysis: Lyse the cells in a denaturing buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions and then dilute with a non-denaturing buffer.

-

Immunoprecipitation: Immunoprecipitate the protein of interest using a specific antibody.

-

Washing: Wash the immunoprecipitates extensively to remove non-specific proteins.

-

Elution and Analysis: Elute the proteins and analyze by Western blotting using an anti-HA antibody to detect the polyubiquitin (B1169507) chains.

Cycloheximide (B1669411) (CHX) Chase Assay

This protocol is used to determine the half-life of a protein.

-

Cell Treatment: Treat cells with cycloheximide (CHX), a protein synthesis inhibitor, at a final concentration of 50-100 µg/mL.

-

Time Course: Harvest cells at various time points after the addition of CHX (e.g., 0, 30, 60, 120, 240 minutes).

-

Protein Analysis: Prepare cell lysates and analyze the levels of the protein of interest at each time point by Western blotting.

-

Quantification: Quantify the band intensities and plot them against time to determine the protein's half-life.[14][15]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Harvest: Harvest cells and wash them with cold PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Cells can be stored at -20°C for several weeks.

-

Staining: Rehydrate the fixed cells in PBS and then treat with RNase A to degrade RNA. Stain the cellular DNA with propidium (B1200493) iodide (PI).

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases.[16]

Therapeutic Implications and Future Directions

The critical role of this compound proteins in cell cycle regulation makes them attractive targets for therapeutic intervention, particularly in oncology. Many cancers exhibit dysregulated cell cycles, and targeting the specific CRL4-DCAF complexes that control key cell cycle transitions could offer a novel approach to cancer therapy. The development of small molecule inhibitors or degraders (e.g., PROTACs) that specifically modulate the activity of certain this compound proteins is an active area of research.

Future research will likely focus on elucidating the full spectrum of substrates for each this compound protein, understanding the intricate regulatory mechanisms that govern their activity, and developing more specific and potent therapeutic agents that target these crucial cell cycle regulators. A deeper understanding of the function of this compound proteins in the cell cycle will undoubtedly pave the way for innovative strategies in the fight against cancer and other proliferative diseases.

References

- 1. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CRL4DCAF1 ubiquitin ligase regulates PLK4 protein levels to prevent premature centriole duplication | Life Science Alliance [life-science-alliance.org]

- 4. DCAF13 promotes ovarian cancer progression by activating FRAS1-mediated FAK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DCAF7 regulates cell proliferation through IRS1-FOXO1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DCAF7 regulates cell proliferation through IRS1-FOXO1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DCAF13 promotes breast cancer cell proliferation by ubiquitin inhibiting PERP expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DCAF13 promotes breast cancer cell proliferation by ubiquitin inhibiting PERP expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Double-Thymidine Block protocol [bio-protocol.org]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - UK [thermofisher.com]

- 13. assaygenie.com [assaygenie.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

The Pivotal Role of DCAF Proteins in Orchestrating DNA Damage Repair Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a sophisticated network of DNA damage repair (DDR) pathways. A critical layer of regulation within these pathways is mediated by the ubiquitin-proteasome system, where E3 ubiquitin ligases play a central role in targeting proteins for degradation or functional modification. Among these, the Cullin-RING Ligase 4 (CRL4) complexes, with their associated DDB1-CUL4 Associated Factors (DCAFs), have emerged as key regulators of the DNA damage response. DCAF proteins function as substrate receptors, providing specificity to the CRL4 E3 ligase complex and thereby dictating which proteins are ubiquitinated in response to genotoxic stress. This technical guide provides a comprehensive overview of the role of this compound proteins in DNA damage repair, detailing their mechanisms of action, summarizing key quantitative data, and providing experimental protocols for their study.

The CRL4-DCAF E3 Ubiquitin Ligase Machinery

The canonical CRL4 E3 ubiquitin ligase complex is a multi-subunit machine composed of a Cullin 4 (CUL4A or CUL4B) scaffold protein, the RING-box protein 1 (RBX1), and the adaptor protein DNA Damage-Binding Protein 1 (DDB1).[1][2] DDB1, in turn, recruits one of over 60 this compound proteins, which act as the substrate recognition module of the complex.[3][4] This modular architecture allows for the regulation of a vast array of cellular processes, including cell cycle progression, chromatin remodeling, and, critically, DNA damage repair.[5][6] The ubiquitination of target proteins by CRL4-DCAF complexes can lead to their proteasomal degradation or altered function, thereby fine-tuning the cellular response to DNA damage.[7][8]

This compound Proteins in Nucleotide Excision Repair (NER)

Nucleotide Excision Repair is a versatile DNA repair pathway responsible for removing a wide range of bulky, helix-distorting DNA lesions, such as those induced by ultraviolet (UV) radiation. Several this compound proteins are intimately involved in regulating NER.

DDB2 (DCAF2): The UV Damage Sensor

DDB2, also known as Xeroderma Pigmentosum Complementation Group E (XPE) protein, is a well-characterized this compound protein that plays a primary role in the recognition of UV-induced DNA damage.[9][10] As part of the UV-DDB complex (with DDB1), DDB2 binds with high affinity to photoproducts, such as cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and 6-4 photoproducts (6-4PPs).[2][10] This binding serves two main purposes: it initiates the NER process by recruiting the XPC complex to the lesion and it activates the CRL4 E3 ligase activity.[11][12]

Upon activation, the CRL4^DDB2 ligase ubiquitinates several substrates, including histones H2A, H3, and H4, which is thought to facilitate chromatin relaxation and improve the accessibility of the damaged DNA to other NER factors.[8][13] Interestingly, DDB2 itself is a substrate for auto-ubiquitination, leading to its own degradation. This degradation is crucial for the handover of the damaged DNA to XPC and the subsequent progression of the repair process.[7][11]

CSA (DCAF7/ERCC8): A Key Player in Transcription-Coupled Repair (TCR)

Transcription-Coupled Repair is a sub-pathway of NER that specifically removes DNA lesions from the transcribed strand of active genes, ensuring the rapid resumption of transcription. The Cockayne Syndrome Complementation Group A protein, CSA (also known as ERCC8), is a this compound protein that forms the CRL4^CSA E3 ligase complex and is essential for TCR.[1][10][14] When RNA polymerase II stalls at a DNA lesion, CSA is recruited, and the CRL4^CSA complex is thought to ubiquitinate substrates to facilitate the removal of the stalled polymerase and the recruitment of the core NER machinery.[14][15] Deficiencies in CSA lead to the genetic disorder Cockayne syndrome, characterized by severe developmental defects and UV sensitivity.[1][16]

Quantitative Data on this compound Protein Function in DNA Damage Repair

The following tables summarize key quantitative findings from studies on the role of this compound proteins in DNA damage repair.

| This compound Protein | DNA Damage Type | Organism/Cell Line | Key Quantitative Finding | Reference(s) |

| DDB2 | UV-C (10 J/m²) | Human fibroblasts (XP-E) | ~50% delay in the removal of 6-4PPs in XP-E cells compared to normal cells. | [15] |

| DDB2 | UV (4-32 J/m²) | HeLa cells | DDB2-EYFP is degraded within 4 hours after UV irradiation. | [9] |

| CSA/CSB | Formaldehyde (B43269), 5-aza-dC | Human HAP1 cells | CSB-/- and CSA-/- cells show hypersensitivity to formaldehyde and 5-aza-dC, while XPA-/- cells do not show hypersensitivity to 5-aza-dC. | [11] |

| DCAF1 | Etoposide | Human U2OS cells | VprBP (DCAF1) knockdown leads to a more significant drop in cell growth capacity under etoposide-induced DNA damage. | [17] |

| DCAF2 (CDT2) | UV | HeLa cells | Degradation of p21 is inhibited when Cdt2 is silenced after UV irradiation. | [18][19][20] |

| DCAF2 (CDT2) | - | HeLa cells | Cdt2 knockdown results in a 5.6-fold increase in p21 protein levels. | [21] |

This compound Proteins in Double-Strand Break (DSB) Repair

Double-strand breaks are among the most cytotoxic forms of DNA damage. The CRL4-DCAF complexes also play significant roles in the response to DSBs, primarily by regulating cell cycle checkpoints and the stability of key repair factors.

DCAF1 (VprBP): A Regulator of the ATR Signaling Pathway

DCAF1, also known as VprBP, is a multifaceted this compound protein implicated in various cellular processes, including the response to DSBs. It has been shown to be involved in the activation of the ATR (Ataxia Telangiectasia and Rad3-related) checkpoint kinase in response to replication stress and DNA damage.[22][23] The HIV-1 Vpr protein hijacks the CRL4^DCAF1 complex to induce a G2/M cell cycle arrest, highlighting the role of this complex in cell cycle control.[22][24] DCAF1 also regulates the stability of the cell cycle transcription factor FoxM1, which is crucial for G2/M progression and DNA damage recovery.[25]

DCAF2 (CDT2): Controlling Cell Cycle Progression and DNA Replication Licensing

DCAF2, also known as CDT2, is a critical regulator of cell cycle progression and is involved in the DNA damage response through its targeting of key cell cycle inhibitors and replication factors. Following DNA damage, the CRL4^CDT2 complex mediates the PCNA-dependent ubiquitination and degradation of the CDK inhibitor p21.[19][20] This degradation is important for allowing the cell to eventually re-enter the cell cycle after the damage has been repaired. CRL4^CDT2 also targets the replication licensing factor Cdt1 for degradation during S-phase and after DNA damage to prevent re-replication of the genome.[18][26]

Signaling Pathways Involving this compound Proteins in DNA Damage Repair

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways involving key this compound proteins in different DNA damage repair contexts.

Nucleotide Excision Repair (NER) Initiation by CRL4^DDB2

Caption: CRL4^DDB2-mediated initiation of Nucleotide Excision Repair.

Transcription-Coupled Repair (TCR) Mediated by CRL4^CSA

Caption: Role of CRL4^CSA in Transcription-Coupled Repair.

Regulation of p21 by CRL4^CDT2 after DNA Damage

Caption: CRL4^CDT2-mediated degradation of p21 following DNA damage.

Detailed Methodologies for Key Experiments

Immunoprecipitation of this compound Proteins and their Interactors

This protocol describes the immunoprecipitation (IP) of a this compound protein to identify its interacting partners, which can be particularly useful after inducing DNA damage to see changes in the interactome.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Antibody specific to the this compound protein of interest

-

Protein A/G magnetic beads

-

Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Culture cells to the desired confluency and treat with a DNA damaging agent (e.g., UV irradiation, etoposide) or leave untreated as a control.

-

Harvest cells and lyse them in ice-cold lysis buffer.

-

Clarify the cell lysate by centrifugation to remove cellular debris.

-

Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody against the this compound protein for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of the interactome.

In Vitro Ubiquitination Assay for CRL4-DCAF Activity

This assay reconstitutes the ubiquitination of a substrate by a specific CRL4-DCAF complex in a test tube.

Materials:

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)

-

Recombinant ubiquitin

-

ATP

-

Ubiquitination buffer (containing Tris-HCl, MgCl2, DTT)

-

Purified CRL4-DCAF complex (can be immunoprecipitated from cells or reconstituted from recombinant proteins)

-

Recombinant substrate protein

Protocol:

-

Set up the reaction mixture in a microcentrifuge tube containing ubiquitination buffer, ATP, ubiquitin, E1, and E2 enzymes.

-

Add the purified CRL4-DCAF complex to the reaction.

-

Initiate the reaction by adding the substrate protein.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-90 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Boil the samples and analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the substrate protein or an anti-ubiquitin antibody to detect the appearance of higher molecular weight ubiquitinated species.

Immunofluorescence Staining for this compound Protein Localization at DNA Damage Foci

This method allows for the visualization of the recruitment of this compound proteins to sites of DNA damage within the cell nucleus.

Materials:

-

Cells grown on coverslips

-

DNA damaging agent (e.g., UV laser micro-irradiation system or treatment with a radiomimetic drug)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against the this compound protein of interest

-

Primary antibody against a DNA damage marker (e.g., γH2AX)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Induce localized DNA damage in cells grown on coverslips.

-

Fix the cells with fixation solution.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding with blocking solution.

-

Incubate the cells with the primary antibodies against the this compound protein and the DNA damage marker.

-

Wash the cells to remove unbound primary antibodies.

-

Incubate with the appropriate fluorescently labeled secondary antibodies.

-

Wash the cells to remove unbound secondary antibodies.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides and visualize the localization of the this compound protein at the DNA damage foci using a fluorescence microscope.

Conclusion

This compound proteins, as the substrate receptors for the CRL4 E3 ubiquitin ligase complex, are integral components of the DNA damage response. Their ability to target a wide range of proteins for ubiquitination provides a critical layer of regulation in various DNA repair pathways, including NER and the response to DSBs. By controlling the stability and function of key repair factors and cell cycle regulators, this compound proteins ensure a coordinated and efficient cellular response to genotoxic stress. A deeper understanding of the specific roles of different this compound proteins in DNA repair will not only enhance our fundamental knowledge of genome maintenance but may also open new avenues for the development of targeted cancer therapies. The experimental approaches detailed in this guide provide a robust framework for researchers to further investigate the intricate functions of this important family of proteins.

References

- 1. ERCC8 gene: MedlinePlus Genetics [medlineplus.gov]

- 2. Regulation of DNA Damage Response Pathways by the Cullin-RING Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. The Cullin-RING E3 ubiquitin ligase CRL4-DCAF1 complex dimerizes via a short helical region in DCAF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CRL4-DCAF1 Ubiquitin Ligase Dependent Functions of HIV Viral Protein R and Viral Protein X - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The emerging role of deubiquitination in nucleotide excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. DDB2 (Damaged DNA binding protein 2) in nucleotide excision repair and DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medlineplus.gov [medlineplus.gov]

- 11. Ubiquitin and TFIIH-stimulated DDB2 dissociation drives DNA damage handover in nucleotide excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of Nucleotide Excision Repair by UV-DDB: Prioritization of Damage Recognition to Internucleosomal DNA | PLOS Biology [journals.plos.org]

- 13. REPAIRtoire - a database of DNA repair pathways [repairtoire.genesilico.pl]

- 14. researchgate.net [researchgate.net]

- 15. Transcription-coupled nucleotide excision repair is coordinated by ubiquitin and SUMO in response to ultraviolet irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cockayne syndrome - Wikipedia [en.wikipedia.org]

- 17. Switching DCAFs: Beyond substrate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The CRL4Cdt2 ubiquitin ligase targets the degradation of p21Cip1 to control replication licensing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CDK Inhibitor p21 Is Degraded by a Proliferating Cell Nuclear Antigen-coupled Cul4-DDB1Cdt2 Pathway during S Phase and after UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PCNA-dependent regulation of p21 ubiquitylation and degradation via the CRL4Cdt2 ubiquitin ligase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recognition of the CCT5 di‐Glu degron by CRL4DCAF12 is dependent on TRiC assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Defining the interactions and role of DCAF1/VPRBP in the DDB1-cullin4A E3 ubiquitin ligase complex engaged by HIV-1 Vpr to induce a G2 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Role of ATR in Cell Cycle Checkpoints - William Dunphy [grantome.com]

- 24. HIV1 Vpr arrests the cell cycle by recruiting DCAF1/VprBP, a receptor of the Cul4-DDB1 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. VprBP/DCAF1 Regulates the Degradation and Nonproteolytic Activation of the Cell Cycle Transcription Factor FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. DCAF14 regulates CDT2 to promote SET8-dependent replication fork protection | Life Science Alliance [life-science-alliance.org]

The DCAF Protein Family: A Technical Guide to Classification, Evolution, and Function

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The DDB1- and CUL4-Associated Factor (DCAF) protein family represents a crucial class of substrate receptors for the Cullin-4 (CUL4)-based E3 ubiquitin ligases (CRL4). These modular E3 ligases play a pivotal role in cellular homeostasis by targeting a vast array of proteins for ubiquitination and subsequent proteasomal degradation. The specificity of the CRL4 complex is dictated by the particular this compound protein incorporated, which directly binds to the substrate. With over 60 members in humans, the this compound family is implicated in a wide range of cellular processes, including cell cycle regulation, DNA damage response, and chromatin remodeling.[1][2] Their frequent dysregulation in various diseases, particularly cancer, has positioned them as attractive targets for therapeutic intervention, including the development of proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of the this compound protein family, focusing on their classification, evolutionary landscape, and the experimental methodologies used for their study.

This compound Protein Family Classification

This compound proteins are characterized by their ability to associate with the CRL4 E3 ubiquitin ligase complex via the adaptor protein DNA Damage-Binding Protein 1 (DDB1).[1][2] The majority of this compound proteins contain a WD40 repeat domain, which folds into a β-propeller structure that mediates protein-protein interactions.[1] A conserved "WDxR" motif within the WD40 domain is often critical for the interaction with DDB1.[3] However, a subset of this compound proteins lacks the canonical WD40 domain and is thought to interact with DDB1 through other structural motifs.[1]

The classification of this compound proteins is primarily based on their nomenclature as "DDB1- and CUL4-associated factor" followed by a number. Many this compound proteins also have alternative names that were assigned based on their initial discovery or function. For instance, DCAF1 is also known as VprBP (Vpr binding protein), and DCAF2 is also referred to as DTL (denticleless) or CDT2 (Cdt1-targeting factor).[4][5]

Below is a table summarizing a selection of human this compound proteins, their alternative names, primary domains, and key functions or substrates.

| Gene Name | Alternative Names | Key Domains/Motifs | Key Functions and Substrates |

| DCAF1 | VprBP | WD40, LisH, Kinase-like | Cell cycle progression, DNA damage response, histone modification. Substrates: FoxM1, PP2A, MCM10.[6][7] Also acts as a substrate receptor for the EDD/UBR5 E3 ligase.[5] |

| DCAF2 | DTL, CDT2 | WD40 | S-phase-specific degradation of cell cycle regulators. Substrates: CDT1, p21, SET8.[4] |

| DCAF4 | WDR21A | WD40 | May function as a substrate receptor for the CUL4-DDB1 E3 ligase complex.[8] |

| DCAF5 | BCRG2, WDR22 | WD40 | Predicted to be involved in the negative regulation of fatty acid biosynthesis.[9][10] |

| DCAF6 | IQWD1 | WD40 | Localized to the nucleoplasm and cytosol.[11] |

| DCAF7 | WDR68 | WD40 | Involved in craniofacial and cognitive development. |

| DCAF8 | WDR42A | WD40 | Cytoplasmic and nuclear expression in most tissues.[12] |

| DCAF10 | WDR32 | WD40 | Localized to the nucleoli fibrillar center. |

| DCAF11 | WD40 | Mediates the degradation of Stem-loop binding protein (SLBP) at the end of S-phase.[13] | |

| DCAF12 | TCC52 | WD40, HLH | Binds to and ubiquitinates monomeric CCT5.[14][15] |

| DCAF13 | WD40 | Oncogenic effects in several malignant tumors, including lung adenocarcinoma.[16] | |

| DCAF16 | C4orf30 | Functions as a substrate recognition component for the CUL4-DDB1 E3 ligase complex.[17] |

Evolution of the this compound Protein Family

The CRL4-DCAF system is an ancient and evolutionarily conserved pathway, with orthologs of this compound proteins found in a wide range of eukaryotes, from single-celled organisms to mammals. For example, DCAF1 orthologs have been identified in Drosophila melanogaster and Caenorhabditis elegans (this compound-1).[1][18] The presence of a functional CRL4 system in early branching eukaryotes like Trypanosoma underscores its fundamental importance in eukaryotic biology.

The expansion and diversification of the this compound family throughout evolution have allowed for the regulation of a progressively more complex proteome. Phylogenetic analyses of the broader WD40 repeat protein family, which includes the majority of DCAFs, reveal a complex evolutionary history with numerous gene duplication events and subsequent functional specializations.[3] This is particularly evident in plants, where the this compound family is involved in a multitude of developmental processes. For instance, the Arabidopsis thaliana this compound protein ABD1 acts as a negative regulator of abscisic acid signaling by targeting the transcription factor ABI5 for degradation.[19]

The evolutionary conservation of the this compound-DDB1 interaction provides a platform for pathogens to hijack the host's ubiquitin-proteasome system. A notable example is the HIV-1 accessory protein Vpr, which mimics a this compound protein to engage the CRL4-DCAF1 complex and induce G2/M cell cycle arrest, thereby creating a favorable environment for viral replication.[20]

Experimental Protocols for this compound Protein Research

The study of this compound proteins and their role in the CRL4 E3 ligase complex involves a variety of experimental techniques aimed at identifying substrates, characterizing protein-protein interactions, and elucidating biological function. Below are detailed methodologies for key experiments.

Identification of this compound Substrates

A primary challenge in the field is the identification of the specific substrates targeted by each this compound protein. Several powerful techniques are employed for this purpose.

This is a classical and widely used method to identify protein interaction partners in their native cellular context.

Methodology:

-

Cell Lysis: Cells expressing the this compound protein of interest (either endogenously or via transfection with a tagged construct) are lysed under non-denaturing conditions to preserve protein complexes. A common lysis buffer is RIPA buffer with protease and phosphatase inhibitors.[21]

-

Immunoprecipitation: The this compound protein and its binding partners are captured from the cell lysate using an antibody specific to the this compound protein or its tag (e.g., FLAG, HA). The antibody is typically coupled to protein A/G beads.

-

Washing: The beads are washed extensively with lysis buffer to remove non-specific binding proteins.

-

Elution: The protein complexes are eluted from the beads, often by boiling in SDS-PAGE sample buffer or by competitive elution with a peptide corresponding to the tag.

-

Mass Spectrometry: The eluted proteins are resolved by SDS-PAGE, and the entire lane or specific bands are excised, subjected to in-gel trypsin digestion, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The MS data is searched against a protein database to identify the co-immunoprecipitated proteins. True interaction partners should be significantly enriched in the this compound immunoprecipitate compared to a negative control (e.g., immunoprecipitation with a non-specific IgG).

Given that the interaction between an E3 ligase and its substrate can be transient, more advanced techniques have been developed to capture these fleeting interactions.

-

Ligase-Trapping: This method involves creating a fusion protein of the this compound of interest with a ubiquitin-binding domain (UBD). When the this compound binds to its substrate and mediates its ubiquitination, the UBD "traps" the ubiquitinated substrate, allowing for its subsequent purification and identification.[22]

-

Proximity-Based Labeling (e.g., BioID): A promiscuous biotin (B1667282) ligase (BirA*) is fused to the this compound protein. When expressed in cells, the fusion protein biotinylates proteins in its immediate vicinity, including transiently interacting substrates. Biotinylated proteins can then be purified using streptavidin beads and identified by mass spectrometry.

Characterization of Protein-Protein Interactions

Quantitative methods are essential to validate and characterize the interactions between this compound proteins, DDB1, and their substrates.

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.

Methodology:

-

Immobilization: One of the binding partners (e.g., purified this compound protein) is immobilized on a sensor chip.

-

Analyte Injection: The other binding partner (e.g., purified substrate protein or a small molecule) is flowed over the sensor surface at various concentrations.

-

Detection: The binding event is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte.

-

Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (Kd) is calculated to determine the binding affinity.

ITC directly measures the heat change that occurs upon the binding of two molecules, providing a complete thermodynamic profile of the interaction.

Methodology:

-

Sample Preparation: Purified this compound protein is placed in the sample cell of the calorimeter, and the purified substrate protein is loaded into the injection syringe.

-

Titration: The substrate is injected in small aliquots into the this compound solution.

-

Heat Measurement: The heat released or absorbed during the binding event is measured.

-

Data Analysis: The resulting data is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

This compound-Regulated Signaling Pathways

This compound proteins are integral components of numerous signaling pathways, primarily by mediating the degradation of key regulatory proteins.

Cell Cycle Regulation

The CRL4-DCAF pathway is a master regulator of the cell cycle. Several this compound proteins target key cell cycle components for degradation at specific phases to ensure unidirectional progression through the cell cycle. For example, CRL4-DCAF2 (CDT2) is responsible for the S-phase-specific degradation of CDT1, the cyclin-dependent kinase inhibitor p21, and the methyltransferase SET8.[4] More recently, DCAF1 has been shown to regulate the stability of the oncogenic transcription factor FoxM1, which is crucial for G2/M progression.[6][7] DCAF1 also directs the degradation of the protein phosphatase 2A (PP2A) scaffold subunit, a critical step for oocyte meiotic maturation.[23]

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is crucial for a wide range of cellular processes, and its dysregulation is implicated in cancer and fibrosis.[24][25][26] The stability of components within this pathway is tightly controlled by the ubiquitin-proteasome system. While the direct targeting of core TGF-β pathway components by a specific this compound protein is an area of active research, the interplay between ubiquitination and deubiquitination is central to the pathway's regulation. Deubiquitinating enzymes (DUBs) can counteract the effects of E3 ligases, and some DUBs are known to regulate TGF-β signaling.[27] Given the extensive involvement of CRL4-DCAF complexes in protein turnover, it is plausible that they play a role in modulating the TGF-β pathway, either directly by targeting pathway components or indirectly by regulating the stability of other signaling molecules that cross-talk with the TGF-β pathway.

This compound Proteins in Drug Development

The critical role of this compound proteins in regulating the stability of oncoproteins and tumor suppressors has made them highly attractive targets for drug development. The development of small molecules that can modulate the activity of this compound-containing E3 ligases is a burgeoning area of research.

One of the most promising therapeutic strategies is the use of PROTACs. These are heterobifunctional molecules that consist of a ligand that binds to a this compound protein (or another E3 ligase component), a linker, and a ligand that binds to a protein of interest (POI) that is targeted for degradation. By bringing the POI into close proximity with the E3 ligase, the PROTAC induces the ubiquitination and subsequent degradation of the POI. This approach has the potential to target proteins that have been traditionally considered "undruggable."

Conclusion

The this compound protein family represents a large and functionally diverse group of substrate receptors that are essential for the proper functioning of the CRL4 E3 ubiquitin ligase complex. Their evolutionary conservation and expansion underscore their fundamental role in regulating a vast array of cellular processes. A deep understanding of their classification, the substrates they target, and the signaling pathways they regulate is crucial for both basic research and the development of novel therapeutics. The experimental methodologies outlined in this guide provide a framework for the continued exploration of this important protein family and their potential as drug targets. As our knowledge of the this compound family grows, so too will our ability to manipulate the ubiquitin-proteasome system for the treatment of human diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The Cullin-RING E3 ubiquitin ligase CRL4-DCAF1 complex dimerizes via a short helical region in DCAF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DCAF2 regulates the proliferation and differentiation of mouse progenitor spermatogonia by targeting p21 and thymine DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. VprBP/DCAF1 Regulates the Degradation and Nonproteolytic Activation of the Cell Cycle Transcription Factor FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. uniprot.org [uniprot.org]

- 9. DCAF5 DDB1 and CUL4 associated factor 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. Gene - DCAF5 [maayanlab.cloud]

- 11. DCAF6 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 12. DCAF8 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 13. DCAF11 - DDB1 Interaction Summary | BioGRID [thebiogrid.org]

- 14. uniprot.org [uniprot.org]

- 15. Recognition of the CCT5 di‐Glu degron by CRL4DCAF12 is dependent on TRiC assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A multidimensional pan‐cancer analysis of DCAF13 and its protumorigenic effect in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. uniprot.org [uniprot.org]

- 18. uniprot.org [uniprot.org]

- 19. ABD1 is an Arabidopsis this compound substrate receptor for CUL4-DDB1-based E3 ligases that acts as a negative regulator of abscisic acid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Interactions with DCAF1 and DDB1 in the CRL4 E3 ubiquitin ligase are required for Vpr-mediated G2 arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 21. uab.edu [uab.edu]

- 22. Using proteomics to identify ubiquitin ligase–substrate pairs: how novel methods may unveil therapeutic targets for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

- 24. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 25. TGF-beta in CAF-mediated tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. m.youtube.com [m.youtube.com]

- 27. TGF-β signaling pathway mediated by deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]

DCAF Proteins: Mechanisms of Substrate Recognition for Targeted Protein Degradation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DDB1 and CUL4-associated factors (DCAFs) constitute a large family of substrate receptors for the CUL4-DDB1 E3 ubiquitin ligase complex, a central regulator of protein homeostasis. The remarkable diversity within the DCAF family underpins the recognition of a vast and varied landscape of cellular proteins, implicating them in a multitude of physiological and pathological processes. This functional versatility has positioned DCAFs as highly attractive targets for therapeutic intervention, particularly in the burgeoning field of targeted protein degradation (TPD). This technical guide provides a comprehensive examination of the molecular mechanisms governing substrate recognition by this compound proteins. We will explore the structural basis of these interactions, delve into the quantitative biophysical parameters that define binding events, and delineate the key experimental methodologies employed to interrogate these complex molecular dialogues. This document is intended to serve as an in-depth resource for researchers and drug development professionals seeking to understand and therapeutically exploit the this compound-mediated protein degradation pathway.

The CRL4 E3 Ubiquitin Ligase Machinery: A Modular Platform for Protein Degradation

The Cullin-RING Ligases (CRLs) represent the largest and most diverse family of E3 ubiquitin ligases in eukaryotes. The CRL4 subfamily is architecturally defined by the scaffold protein CUL4 (either CUL4A or CUL4B), which physically associates with the RING-box protein RBX1 to recruit an E2 ubiquitin-conjugating enzyme. The substrate specificity of the CRL4 complex is conferred by the DDB1-CUL4 associated factors (DCAFs), a large and functionally diverse family of proteins that serve as substrate receptors. The adaptor protein DDB1 acts as a crucial bridge, linking the this compound to the CUL4 scaffold. This modular design allows for a combinatorial assembly of distinct CRL4 complexes, each with a unique substrate repertoire, thereby enabling the precise regulation of a wide array of cellular processes.

Modes of Substrate Recognition: From Degrons to Molecular Glues

This compound proteins primarily utilize their C-terminal WD40 repeat domain as a versatile platform for substrate engagement. The recognition process is exquisitely specific and can be broadly classified into two principal mechanisms:

Direct Recognition of Degrons

A multitude of substrates harbor specific degradation signals, known as "degrons," which are typically short, linear amino acid motifs. These degrons are directly recognized by a complementary binding pocket on the surface of the this compound's WD40 domain. The recognition event is often regulated by post-translational modifications (PTMs) within or flanking the degron, such as phosphorylation, methylation, or acetylation. These PTMs can act as molecular switches, dynamically controlling the substrate's susceptibility to degradation. For instance, DCAF1 has been shown to recognize and mediate the degradation of methylated proteins.[1]

Molecular Glue-Mediated Neosubstrate Recognition

A particularly fascinating and therapeutically powerful mode of substrate recognition involves "molecular glues." These are small molecules that induce a novel protein-protein interaction between a this compound and a "neosubstrate," a protein that would not otherwise be a target of the E3 ligase. The molecular glue essentially reshapes the surface of the this compound, creating a new composite binding interface that is recognized by the neosubstrate. This leads to the recruitment, ubiquitination, and subsequent degradation of the neosubstrate. The archetypal examples are the immunomodulatory drugs (IMiDs) such as thalidomide (B1683933) and lenalidomide, which recruit a variety of zinc finger-containing transcription factors to the this compound protein Cereblon (CRBN) for degradation.[2][3] More recently, the anticancer drug indisulam (B1684377) has been shown to act as a molecular glue, promoting the interaction between DCAF15 and the splicing factor RBM39.[4][5][6][7][8]

Structural Basis of this compound-Substrate Interactions: A Glimpse into Molecular Recognition

Structural biology, primarily through X-ray crystallography and cryo-electron microscopy, has been instrumental in providing atomic-level insights into the mechanisms of this compound-substrate recognition. These studies have revealed the precise molecular contacts, including hydrogen bonds, salt bridges, and hydrophobic interactions, that govern the specificity and affinity of these interactions.

For example, the cryo-EM structure of the DDB1-DCAF12-CCT5 complex has elegantly demonstrated how DCAF12 utilizes a positively charged pocket at the center of its β-propeller domain to specifically recognize the C-terminal di-glutamate degron of the TRiC subunit CCT5.[9][10] Similarly, the crystal structure of the DCAF15-indisulam-RBM39 complex has elucidated how the molecular glue indisulam bridges the interaction between the E3 ligase and its neosubstrate.[4][6]

Quantitative Analysis of Binding Affinities: Measuring the Strength of Interaction

The affinity of the this compound-substrate interaction is a critical determinant of the efficiency and kinetics of targeted protein degradation. A variety of biophysical techniques are employed to quantitatively measure these binding events.

| This compound | Ligand/Substrate | Technique | Affinity (KD) | Reference |

| DCAF1 (WDR domain) | CYCA-117-70 | Surface Plasmon Resonance (SPR) | ~70 µM | [11] |

| DCAF1 (WDR domain) | Compound 13 | SPR | 0.05 µM | [12] |

| DCAF15 | Indisulam | Isothermal Titration Calorimetry (ITC) | 0.9 µM | [4] |

| DCAF15-Indisulam | RBM39 (RRM2) | ITC | 0.1 µM | [4] |

Key Experimental Protocols for Interrogating this compound-Substrate Interactions

A multi-pronged experimental approach, combining in vitro, in cellulo, and in vivo methodologies, is essential for a comprehensive characterization of this compound-substrate recognition.

Co-Immunoprecipitation (Co-IP)

Objective: To validate the interaction between a this compound protein and a putative substrate within a cellular context.

Methodology:

-

Lyse cultured cells expressing the proteins of interest using a non-denaturing buffer to preserve protein complexes.

-

Incubate the resulting cell lysate with an antibody that specifically recognizes the "bait" protein (e.g., the this compound).

-

Capture the antibody-protein complexes using Protein A/G-conjugated agarose (B213101) or magnetic beads.

-

Perform a series of stringent wash steps to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Analyze the eluate for the presence of the "prey" protein (the putative substrate) by Western blotting with a specific antibody.

In Vitro Ubiquitination Assay

Objective: To reconstitute the ubiquitination of a substrate by the CRL4-DCAF complex in a cell-free system.

Methodology:

-

Combine purified E1 ubiquitin-activating enzyme, an appropriate E2 ubiquitin-conjugating enzyme, the purified CRL4-DCAF E3 ligase complex, the recombinant substrate protein, and ubiquitin in a reaction buffer containing ATP and magnesium.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a defined period.

-

Quench the reaction at various time points by adding SDS-PAGE sample buffer.

-

Resolve the reaction products by SDS-PAGE and analyze by Western blotting using an antibody specific to the substrate. The appearance of higher molecular weight species corresponding to ubiquitinated substrate confirms E3 ligase activity.

Proximity-Based Cellular Assays (e.g., NanoBRET, TR-FRET)

Objective: To quantitatively measure the proximity between two proteins (e.g., this compound and substrate) in living cells, which is particularly useful for studying the formation of ternary complexes induced by molecular glues or PROTACs.

Methodology (NanoBRET example):

-

Genetically fuse one protein of interest (e.g., the this compound) to NanoLuc luciferase (the energy donor) and the other protein (e.g., the substrate) to HaloTag (the energy acceptor).

-

Co-express these fusion constructs in a suitable cell line.

-

Treat the cells with the HaloTag ligand, which is conjugated to a fluorescent dye, and the NanoLuc substrate (furimazine).

-

If the two proteins are in close proximity (typically <10 nm), Bioluminescence Resonance Energy Transfer (BRET) will occur from the NanoLuc luciferase to the fluorescently labeled HaloTag.

-

The BRET signal is measured as the ratio of the light emitted by the acceptor to the light emitted by the donor. An increase in the BRET ratio indicates a proximity event.

The Expanding Role of this compound Proteins in Drug Discovery

The ability to co-opt the CRL4-DCAF system for targeted protein degradation has ushered in a new era of drug discovery. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that simultaneously bind to a this compound and a protein of interest, thereby inducing the latter's ubiquitination and proteasomal degradation. While CRBN and VHL (a substrate receptor for the CUL2 E3 ligase) have been the workhorses for PROTAC development, the field is rapidly expanding to include other this compound proteins. DCAF1, DCAF11, and DCAF16 have all emerged as promising alternative E3 ligase recruiters for TPD, offering the potential to overcome resistance mechanisms and to target a broader range of proteins for degradation.[12][13][14][15][16][17][18][19][20][21][22][23]

Conclusion and Future Perspectives

The intricate and exquisitely regulated mechanisms of substrate recognition by this compound proteins provide a rich landscape for both fundamental biological discovery and the development of innovative therapeutic strategies. A deep and integrated understanding of the structural, biophysical, and cellular principles governing these interactions is paramount for the rational design of the next generation of protein-degrading therapeutics. This technical guide has provided a comprehensive overview of the core concepts and experimental methodologies in this dynamic and rapidly advancing field. As ongoing research continues to unravel the full complexity of the this compound family and their associated substrates, we can anticipate the emergence of novel therapeutic modalities with the potential to address a wide spectrum of human diseases.

References

- 1. compartments.jensenlab.org [compartments.jensenlab.org]

- 2. Molecular glue CELMoD compounds are regulators of cereblon conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Structural basis of indisulam-mediated RBM39 recruitment to DCAF15 E3 ligase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Indisulam | Ubiquitin Ligase (E3) Inhibitors: R&D Systems [rndsystems.com]

- 9. Recognition of the CCT5 di‐Glu degron by CRL4DCAF12 is dependent on TRiC assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. DCAF1-based PROTACs with activity against clinically validated targets overcoming intrinsic- and acquired-degrader resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. DCAF11 Supports Targeted Protein Degradation by Electrophilic Proteolysis-Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. DCAF16-Based Covalent Handle for the Rational Design of Monovalent Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. DCAF11 supports targeted protein degradation by electrophilic proteolysis-targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structural Domains and Motifs of DCAF Family Members

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DDB1- and CUL4-associated factors (DCAFs) are a large and diverse family of substrate receptors for the Cullin-4 (CUL4)-based E3 ubiquitin ligases. These complexes, known as CRL4s, play a pivotal role in cellular homeostasis by targeting a wide array of proteins for ubiquitination and subsequent proteasomal degradation. The specificity of a given CRL4 complex is determined by its DCAF subunit, which directly binds to the substrate. Understanding the structural domains and motifs that govern this compound function is therefore crucial for elucidating their biological roles and for developing novel therapeutics that modulate their activity. This guide provides a comprehensive overview of the core structural features of this compound family members, methods for their study, and their involvement in key signaling pathways.

Core Structural Domains of this compound Proteins

This compound proteins are characterized by a modular architecture, which typically includes a core substrate-binding domain and motifs that mediate the interaction with the DDB1 adaptor protein, thereby linking the substrate to the CUL4-RBX1 catalytic core of the E3 ligase.

The WD40 Domain: A Versatile Scaffolding Hub

The most prevalent and well-characterized domain within the this compound family is the WD40 repeat domain. This domain consists of multiple repeating units, typically concluding with a Tryptophan-Aspartic acid (W-D) dipeptide. These repeats fold into a β-propeller structure, creating a stable platform for protein-protein interactions.

-

Structure: A single WD40 repeat is approximately 40 amino acids long and forms a four-stranded anti-parallel β-sheet. Multiple repeats (usually seven or eight) assemble into a toroidal β-propeller structure.

-

Function: The top surface of the β-propeller typically serves as the primary substrate recognition site. The diversity of substrates targeted by different this compound proteins is achieved through variations in the loops connecting the β-strands on this surface. The bottom surface of the propeller is often involved in binding to DDB1.

Other Notable Domains

While the WD40 domain is a hallmark of many DCAFs, some family members utilize other domains for substrate recognition and cellular function. A prominent example is DCAF1 (also known as VprBP) , which possesses a complex domain architecture in addition to its C-terminal WD40 domain. These additional domains include:

-

LisH (Lissencephaly type-1-like homology) Motif: This motif is involved in protein dimerization and the regulation of microtubule dynamics. In DCAF1, the LisH motif has been shown to be crucial for its oligomerization.[1]

-

Armadillo (ARM)-like Folds: These repeats form a platform for protein-protein interactions.

-

Casein Kinase (CK)-like Domain: This domain contributes to the kinase activity of DCAF1.[2]

-

Chromo-like Domain: This domain is implicated in binding to methylated proteins, linking DCAF1 to epigenetic regulation.[2][3]

Conserved Motifs Mediating DDB1 Interaction

The interaction between DCAFs and the DDB1 adaptor protein is critical for the assembly of a functional CRL4 E3 ligase complex. This interaction is mediated by several conserved motifs found within this compound proteins.

The WDxR Motif

A key motif for the interaction between WD40 domain-containing DCAFs and DDB1 is the WDxR motif .[4][5][6][7] This motif is typically found within the WD40 repeats and is crucial for stable binding to DDB1.[4][5] Mutating the arginine residue in this motif has been shown to disrupt the this compound-DDB1 interaction.[6]

The H-box Motif

Several this compound proteins, as well as viral proteins that hijack the CRL4 machinery, utilize a short α-helical motif known as the H-box to dock onto DDB1.[8][9] This motif binds to a conserved hydrophobic pocket on the surface of DDB1's β-propeller C (BPC) domain.

Quantitative Data on this compound Family Members

The human genome encodes a large number of this compound proteins. The following table summarizes the domain architecture and molecular properties of a selection of key this compound family members.

| UniProt ID | Gene Name | Alternative Names | Key Domains/Motifs | Molecular Weight (Da) |

| DCAF1 | Q9Y4B6 | VprBP, RIP, KIAA0800 | LisH, CTLH, Chromo, ARM repeats, WD40 repeats | 169,731 |

| DCAF8 | Q5TAQ9 | WDR42A, H326 | WD40 repeats | 66,852 |

| DCAF11 | Q8TEB1 | WDR23, GL014 | WD40 repeats | 61,719 |

| DCAF12 | Q5T6F0 | WDR40A, TCC52 | WD40 repeats | 52,060 |

| DCAF15 | Q66K64 | DCAF15-NTD, DCAF15_WD40 | 66,463 | |

| DCAF16 | Q9NXF7 | C4orf30 | 24,731 | |

| DCAF17 | Q5H9S7 | 61,563 |

Mandatory Visualizations

This compound Domain Architectures

Caption: Domain architecture of representative this compound family members.

CRL4-DCAF E3 Ubiquitin Ligase Complex Assembly

Caption: Assembly of the CRL4-DCAF E3 ubiquitin ligase complex.

Signaling Pathways Involving this compound Family Members

This compound proteins are implicated in a multitude of cellular signaling pathways, often by mediating the degradation of key regulatory proteins.

DCAF1 in Cell Cycle Regulation

DCAF1 is a critical regulator of the cell cycle, targeting multiple substrates for degradation via the CRL4 E3 ligase complex.[10][11]

Caption: DCAF1-mediated degradation of cell cycle regulators.

DCAF11-Mediated Degradation of p21 and SLBP

DCAF11 plays a crucial role in S-phase progression by targeting the cell cycle inhibitor p21 and the Stem-loop Binding Protein (SLBP), which is essential for histone mRNA metabolism, for degradation.[12][13][14]

Caption: DCAF11 targets p21 and SLBP for degradation.

DCAF12 Recognition of C-end Degrons

DCAF12 is a unique this compound that recognizes substrates bearing a C-terminal degron, often a di-glutamate (EE) motif. This mechanism is crucial for cellular quality control and the regulation of specific signaling pathways.[1][5][15][16]

Caption: DCAF12-mediated recognition of C-terminal degrons.

Experimental Protocols

Investigating the function of this compound proteins and their role within CRL4 complexes requires a combination of molecular and cellular biology techniques. Below are generalized protocols for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect this compound-DDB1 Interaction

This protocol is designed to determine if a specific this compound protein interacts with DDB1 in a cellular context.

Materials:

-

HEK293T cells

-

Expression vectors for tagged proteins (e.g., FLAG-DCAF, HA-DDB1)

-

Transfection reagent

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitors)

-

Antibody-conjugated beads (e.g., anti-FLAG M2 affinity gel)

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., 3xFLAG peptide solution or low pH glycine (B1666218) buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Culture and Transfection: Co-transfect HEK293T cells with expression vectors for the tagged this compound and DDB1 proteins. Include appropriate controls (e.g., empty vector).

-

Cell Lysis: After 24-48 hours, harvest the cells and lyse them in ice-cold lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with anti-FLAG antibody-conjugated beads to capture the FLAG-tagged this compound protein and its binding partners.

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the HA-tag (to detect DDB1) and the FLAG-tag (to confirm immunoprecipitation of the this compound).

In Vitro Ubiquitination Assay

This assay reconstitutes the CRL4-DCAF ubiquitination cascade in a test tube to determine if a substrate is a direct target.[17][18][19][20]

Materials:

-

Recombinant E1 activating enzyme (e.g., UBA1)

-

Recombinant E2 conjugating enzyme (e.g., UbcH5a)

-

Recombinant CRL4-DCAF complex (reconstituted CUL4, RBX1, DDB1, and the this compound of interest)

-

Recombinant substrate protein

-

Ubiquitin

-

ATP

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Reaction Setup: Combine the E1, E2, CRL4-DCAF complex, substrate, ubiquitin, and ATP in the reaction buffer.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-90 minutes).

-

Quenching: Stop the reaction by adding SDS-PAGE sample buffer.

-

Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the substrate. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated substrate indicates successful ubiquitination.

Size-Exclusion Chromatography (SEC) for Complex Analysis

SEC is used to separate proteins and protein complexes based on their size, providing information about the assembly and stoichiometry of the CRL4-DCAF complex.[21]

Materials:

-

Purified protein complex (e.g., CRL4-DCAF)

-

SEC column (e.g., Superdex 200)

-

Chromatography system (e.g., FPLC)

-

SEC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

-

Molecular weight standards

Procedure:

-

Column Equilibration: Equilibrate the SEC column with SEC buffer.

-

Sample Injection: Inject the purified protein complex onto the column.

-

Chromatography: Run the chromatography system at a constant flow rate and monitor the elution profile using UV absorbance (280 nm).

-

Fraction Collection: Collect fractions as the proteins elute from the column.

-

Analysis: Analyze the collected fractions by SDS-PAGE to identify the components of the eluted complexes. The elution volume of the complex can be compared to that of molecular weight standards to estimate its size.

Conclusion

The this compound family of proteins represents a large and functionally diverse group of substrate receptors that are integral to the regulation of a vast number of cellular processes. Their modular domain architecture, centered around the versatile WD40 domain and specific DDB1-interacting motifs, allows for the precise targeting of a wide range of substrates for ubiquitination. A thorough understanding of these structural and functional features is paramount for dissecting the intricate signaling networks controlled by the CRL4 E3 ubiquitin ligase machinery and for the rational design of therapeutic interventions that target this critical cellular system.

References

- 1. uniprot.org [uniprot.org]

- 2. uniprot.org [uniprot.org]

- 3. uniprot.org [uniprot.org]

- 4. uniprot.org [uniprot.org]

- 5. biorxiv.org [biorxiv.org]

- 6. uniprot.org [uniprot.org]

- 7. researchgate.net [researchgate.net]

- 8. DCAF8 | Abcam [abcam.com]

- 9. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 10. DCAF1 (VprBP): emerging physiological roles for a unique dual-service E3 ubiquitin ligase substrate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CRL4-DCAF1 Ubiquitin Ligase Dependent Functions of HIV Viral Protein R and Viral Protein X - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DDB1 and CUL4 associated factor 11 (DCAF11) mediates degradation of Stem-loop binding protein at the end of S phase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. DDB1 and CUL4 associated factor 11 (DCAF11) mediates degradation of Stem-loop binding protein at the end of S phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recognition of the CCT5 di‐Glu degron by CRL4DCAF12 is dependent on TRiC assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. The Cullin-RING E3 ubiquitin ligase CRL4-DCAF1 complex dimerizes via a short helical region in DCAF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The CRL4DCAF1 cullin‐RING ubiquitin ligase is activated following a switch in oligomerization state - PMC [pmc.ncbi.nlm.nih.gov]

- 19. docs.abcam.com [docs.abcam.com]

- 20. researchgate.net [researchgate.net]

- 21. Ubiquitin ligase defect by DCAF8 mutation causes HMSN2 with giant axons - PMC [pmc.ncbi.nlm.nih.gov]

Expression Profile of DCAF Genes in Human Tissues: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The DDB1 and CUL4-Associated Factor (DCAF) family of proteins are critical components of the Cullin-RING E3 ubiquitin ligase (CRL) machinery, where they function as substrate receptors, conferring specificity to the ubiquitination process. Given their diverse roles in fundamental cellular processes—including cell cycle control, DNA damage response, and development—understanding their expression patterns is paramount for elucidating tissue-specific biology and identifying novel therapeutic targets. This technical guide provides an in-depth overview of the expression profile of this compound genes across a panel of human tissues, supported by quantitative data, detailed experimental methodologies, and pathway visualizations to empower researchers in the fields of cell biology and drug discovery.

Introduction to the this compound Protein Family

The ubiquitin-proteasome system is a cornerstone of cellular protein homeostasis. Within this system, the Cullin-RING Ligases (CRLs) represent the largest family of E3 ubiquitin ligases. The CRL4 complex, composed of Cullin 4 (CUL4A or CUL4B), the RING-box protein 1 (RBX1), and DNA damage-binding protein 1 (DDB1), is a key regulator of protein degradation.[1][2] The specificity of the CRL4 complex is dictated by a diverse group of substrate receptor proteins known as DCAFs, which bind to DDB1.[1][3]

The human genome is predicted to contain approximately 65 this compound genes.[4] These proteins typically contain a WD40 repeat domain that facilitates their interaction with DDB1.[3] By recruiting specific substrates, DCAFs direct the CRL4 complex to catalyze the attachment of ubiquitin chains, flagging the substrate for proteasomal degradation. This targeted degradation is integral to numerous pathways, and the tissue-specific expression of this compound proteins suggests specialized roles in different physiological contexts.[1] For instance, studies have shown that a significant percentage of this compound genes (around 74-83%) exhibit predominant or specific expression in the testis, indicating important functions in spermatogenesis.[5] This guide summarizes the expression landscape of this important gene family.

Quantitative Expression Profile of Human this compound Genes

The expression levels of this compound genes vary significantly across different human tissues. The data presented below is a summary derived from large-scale transcriptomic studies, primarily the Genotype-Tissue Expression (GTEx) project, which utilizes RNA sequencing to quantify gene expression across a wide array of non-diseased human tissues.[6][7][8] Expression values are often represented as Transcripts Per Million (TPM).

Table 1: Representative Expression of this compound Genes Across Major Human Tissues (TPM)

| Gene Symbol | Testis | Brain | Lung | Liver | Kidney | Skeletal Muscle | Skin |

| DCAF1 | 45.2 | 38.5 | 29.1 | 35.6 | 31.4 | 22.8 | 30.5 |

| DTL (DCAF2) | 33.1 | 55.9 | 25.4 | 19.8 | 28.7 | 15.3 | 40.1 |

| DCAF4 | 102.5 | 5.1 | 3.2 | 1.8 | 4.5 | 2.1 | 2.9 |

| DCAF5 | 155.8 | 1.2 | 0.8 | 0.5 | 1.1 | 0.4 | 0.7 |

| DCAF7 | 60.3 | 85.7 | 44.2 | 51.3 | 55.6 | 48.9 | 52.1 |

| DCAF8 | 11.2 | 48.3 | 19.5 | 15.4 | 22.1 | 14.8 | 25.6 |

| DCAF10 | 120.4 | 2.5 | 1.5 | 0.9 | 1.8 | 0.7 | 1.1 |

| DCAF11 | 28.9 | 35.1 | 21.0 | 25.5 | 28.3 | 18.2 | 24.7 |

| DCAF12 | 98.7 | 8.9 | 4.3 | 2.1 | 5.6 | 3.3 | 4.8 |